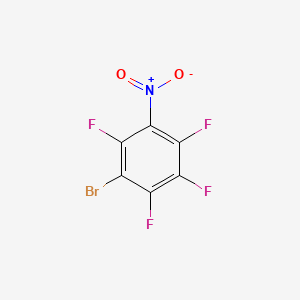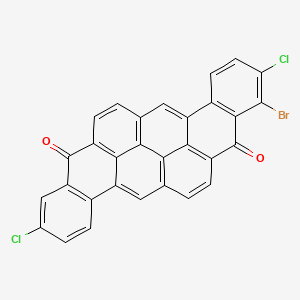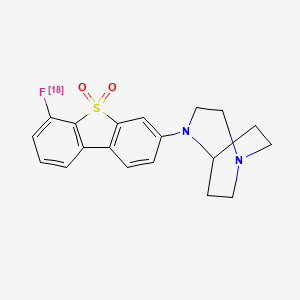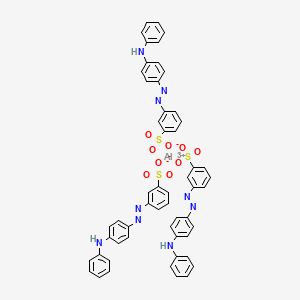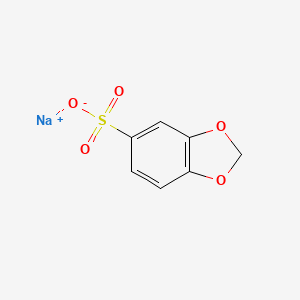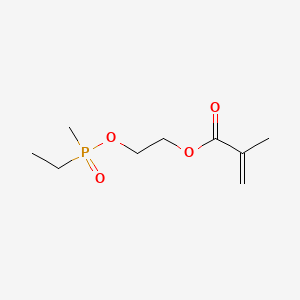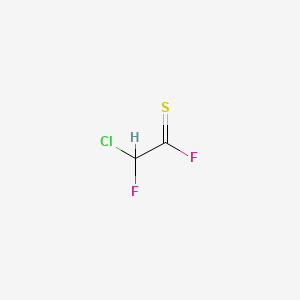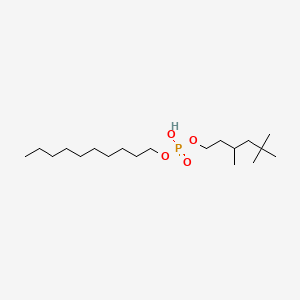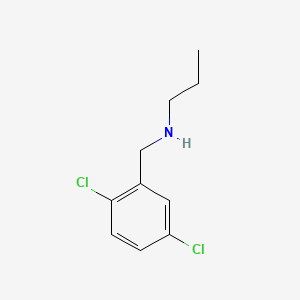
Cadmium diisobutyl dimaleate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium diisobutyl dimaleate is a chemical compound with the molecular formula C8H12CdO4 It is a cadmium salt of diisobutyl dimaleate, characterized by its unique structure and properties
准备方法
Synthetic Routes and Reaction Conditions
Cadmium diisobutyl dimaleate can be synthesized through a reaction between cadmium oxide (CdO) and diisobutyl maleate under controlled conditions. The reaction typically involves heating the reactants in an inert atmosphere to prevent oxidation. The reaction conditions, such as temperature and pressure, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where cadmium oxide and diisobutyl maleate are combined. The process involves precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or other separation techniques to remove any impurities.
化学反应分析
Types of Reactions
Cadmium diisobutyl dimaleate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cadmium oxide and other by-products.
Reduction: It can be reduced under specific conditions to yield cadmium metal and other reduced species.
Substitution: The maleate groups can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as hydrogen gas (H2) or sodium borohydride (NaBH4) are used.
Substitution: Ligand exchange reactions can be carried out using various organic ligands under controlled conditions.
Major Products Formed
Oxidation: Cadmium oxide (CdO) and other oxidized species.
Reduction: Cadmium metal (Cd) and reduced organic compounds.
Substitution: New cadmium complexes with different ligands.
科学研究应用
Cadmium diisobutyl dimaleate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other cadmium-containing compounds and materials.
Biology: The compound is studied for its interactions with biological molecules and potential toxicological effects.
Medicine: Research is ongoing to explore its potential use in medical imaging and as a therapeutic agent.
Industry: It is used in the production of specialized coatings, pigments, and other industrial materials.
作用机制
The mechanism by which cadmium diisobutyl dimaleate exerts its effects involves its interaction with cellular components. Cadmium ions can bind to proteins and enzymes, disrupting their normal function. This can lead to oxidative stress, inflammation, and other cellular responses. The compound’s molecular targets include metalloproteins and other metal-binding biomolecules.
相似化合物的比较
Similar Compounds
Cadmium acetate: Another cadmium salt with different ligands.
Cadmium chloride: A commonly used cadmium compound with distinct properties.
Cadmium sulfate: Used in various industrial applications.
Uniqueness
Cadmium diisobutyl dimaleate is unique due to its specific ligand structure, which imparts distinct chemical and physical properties. Its applications in specialized fields such as medical imaging and industrial coatings highlight its versatility compared to other cadmium compounds.
属性
CAS 编号 |
97259-82-0 |
|---|---|
分子式 |
C16H22CdO8 |
分子量 |
454.75 g/mol |
IUPAC 名称 |
cadmium(2+);(Z)-4-(2-methylpropoxy)-4-oxobut-2-enoate;(E)-4-(2-methylpropoxy)-4-oxobut-2-enoate |
InChI |
InChI=1S/2C8H12O4.Cd/c2*1-6(2)5-12-8(11)4-3-7(9)10;/h2*3-4,6H,5H2,1-2H3,(H,9,10);/q;;+2/p-2/b4-3+;4-3-; |
InChI 键 |
DWEVQUURSGETLQ-OHSCNOFNSA-L |
手性 SMILES |
CC(C)COC(=O)/C=C/C(=O)[O-].CC(C)COC(=O)/C=C\C(=O)[O-].[Cd+2] |
规范 SMILES |
CC(C)COC(=O)C=CC(=O)[O-].CC(C)COC(=O)C=CC(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


